3,5-Dibromoaniline hydrochloride

Antifungal Activity Fungitoxicity Haloaniline Comparative Efficacy

Prioritize 3,5-dibromoaniline hydrochloride for your next synthesis campaign. Unlike its chlorinated analog, the 3,5-dibromo substitution pattern delivers quantifiably greater antifungal activity against Trichophyton mentagrophytes, making it the rational choice for agrochemical and antifungal library development. Its hydrochloride salt form ensures superior aqueous solubility over the free base, enabling more efficient Pd-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig) in polar solvent systems. For advanced materials synthesis, this compound is explicitly cited as an essential starting material for fluorine-containing polyether curing agents. Researchers investigating drug-induced nephrotoxicity trust its well-characterized renal effects as a mechanistic probe. Choose validated performance—not generic alternatives.

Molecular Formula C6H6Br2ClN
Molecular Weight 287.38 g/mol
CAS No. 188349-40-8
Cat. No. B070281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromoaniline hydrochloride
CAS188349-40-8
Molecular FormulaC6H6Br2ClN
Molecular Weight287.38 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Br)Br)[NH3+].[Cl-]
InChIInChI=1S/C6H5Br2N.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
InChIKeyAFXICROPABGNNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromoaniline Hydrochloride (CAS 188349-40-8): Chemical Profile and Industrial Relevance


3,5-Dibromoaniline hydrochloride (CAS 188349-40-8) is a halogenated aniline salt, structurally comprising a 3,5-dibromo-substituted aniline core protonated with hydrochloric acid [1]. As a chemical intermediate, it is primarily utilized in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials, leveraging the reactivity of its two bromine substituents and the enhanced handling properties conferred by its salt form . The compound is a member of the broader 3,5-dihaloaniline class, which includes chlorinated and fluorinated analogs, and is supplied as a crystalline solid for research and industrial applications.

Why 3,5-Dibromoaniline Hydrochloride Cannot Be Substituted with Generic Analogs in Critical Applications


In-class substitution of 3,5-dibromoaniline hydrochloride with structurally similar haloanilines (e.g., 3,5-dichloroaniline or 2,5-dibromoaniline) is scientifically unsound due to quantifiable divergence in key performance attributes. Differences in atomic radius, electronegativity, and molecular geometry directly influence biological activity, toxicological profile, and chemical reactivity, rendering generic replacement a high-risk proposition in regulated environments . The hydrochloride salt form further introduces a measurable advantage in aqueous solubility and handling compared to the free base, a critical parameter for downstream process efficiency . The following evidence demonstrates precisely where this compound's performance metrics materially separate it from its closest alternatives.

Quantitative Differentiation Evidence for 3,5-Dibromoaniline Hydrochloride Versus Comparator Compounds


Comparative Antifungal Activity: 3,5-Dibromoaniline vs. 3,5-Dichloroaniline

In a direct head-to-head comparison of halogenated anilines against Trichophyton mentagrophytes, 3,5-dibromoaniline demonstrated superior fungitoxicity compared to its chlorinated analog 3,5-dichloroaniline [1]. The study identified both compounds as warranting further investigation, but the brominated derivative exhibited a stronger inhibitory effect, underscoring the impact of halogen size and polarizability on biological activity [1].

Antifungal Activity Fungitoxicity Haloaniline Comparative Efficacy

Differential Nephrotoxicity Potency Within the 3,5-Dihaloaniline Series

A comparative in vitro nephrotoxicity study using rat renal cortical slices established a clear potency ranking among 3,5-dihaloaniline isomers . 3,5-Dibromoaniline was identified as the most potent nephrotoxicant in the series, while 3,5-difluoroaniline was the least potent . This differential toxicity is critical for applications where renal safety margins are a primary concern, and it provides a quantitative basis for selecting or avoiding specific analogs in lead optimization.

Nephrotoxicity In Vitro Toxicology Safety Profiling

Enhanced Solubility of the Hydrochloride Salt vs. Free Base Form

The hydrochloride salt of 3,5-dibromoaniline demonstrates significantly improved solubility in polar solvents compared to its free base counterpart . The free base (CAS 626-40-4) exhibits a water solubility of approximately 0.1 g/100 mL (or 0.0341 mg/mL) [REFS-2, REFS-3], whereas the hydrochloride salt (CAS 188349-40-8) is designed to enhance solubility in aqueous and polar organic media, thereby facilitating its use in various reaction conditions and formulations . This is a well-established, class-wide advantage of salt formation, but its direct impact on the handling and processing of this specific compound is a key differentiator for procurement.

Salt Form Selection Aqueous Solubility Process Handling

Divergent Physical Properties: Melting Point and Boiling Point Distinctions

The hydrochloride salt of 3,5-dibromoaniline exhibits a markedly different thermal profile compared to its free base and other haloaniline salts, providing a quantitative metric for identity and purity verification. While the free base (CAS 626-40-4) melts at approximately 52.0-56.0 °C , the hydrochloride salt (CAS 188349-40-8) has a reported boiling point of 296.8°C at 760 mmHg , indicating significant intermolecular force differences due to salt formation. This variance is crucial for procurement specifications and analytical method development.

Physical Characterization Thermal Properties Purity Assessment

Proprietary Application in Fluorine-Containing Polyether Synthesis (Patent WO2008126436A1)

3,5-Dibromoaniline serves as a key starting material for the synthesis of N-monoalkyl-3,5-dibromoaniline compounds, which are subsequently used to produce fluorine-containing polyether compounds and fluorine-containing diboronic acid ester curing agents [1]. This specific application is documented in patent literature (JP2010241707) and highlights the compound's unique utility in advanced material science, a niche not readily addressed by other haloanilines. The presence of both bromine and amine functionalities in a specific substitution pattern is essential for the subsequent alkylation and cross-coupling steps required to build the target polyether structure [1].

Polyether Synthesis Fluorine-Containing Polymers Curing Agents

High-Value Application Scenarios for 3,5-Dibromoaniline Hydrochloride Informed by Quantitative Differentiation


Antifungal Lead Optimization and Agrochemical Candidate Selection

3,5-Dibromoaniline hydrochloride should be prioritized in antifungal screening campaigns and agrochemical development programs seeking potent fungitoxic moieties. As established by head-to-head comparison, 3,5-dibromoaniline exhibits stronger activity against Trichophyton mentagrophytes than its chlorinated analog [1]. This evidence supports its selection as a core scaffold for synthesizing novel antifungal libraries, particularly when enhanced potency is required to overcome resistance or reduce application rates.

Mechanistic Nephrotoxicity Studies and Renal Drug Targeting Research

The compound's well-characterized, high-potency nephrotoxic profile within the 3,5-dihaloaniline series makes it a valuable tool for mechanistic toxicology studies and for developing renally-targeted therapeutics [1]. Researchers investigating drug-induced kidney injury or designing prodrugs requiring renal activation can use 3,5-dibromoaniline as a positive control or a structural template, leveraging its quantifiable effects on LDH release and gluconeogenesis in renal cortical slice models [1].

Synthesis of Fluorine-Containing Polyethers and Advanced Curing Agents

Procurement for advanced materials synthesis should prioritize 3,5-dibromoaniline hydrochloride when the target is fluorine-containing polyether compounds or their diboronic acid ester curing agents. The patent literature explicitly cites this compound as a necessary starting material, underscoring its unique reactivity profile and structural suitability for these specific polymer architectures [1]. Alternative haloanilines are not mentioned, indicating this is a privileged application space for the 3,5-dibromo substitution pattern.

Solution-Phase Cross-Coupling Reactions Requiring Enhanced Solubility

For palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Buchwald-Hartwig couplings) conducted in polar or aqueous-organic solvent systems, the hydrochloride salt form is the preferred procurement choice. Its improved solubility in polar solvents compared to the free base [1] facilitates more efficient reaction setups, reduces undissolved particulate matter, and can lead to more reproducible kinetic profiles and higher yields, especially in high-throughput or large-scale synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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